molecular formula C13H17N3O B1260375 2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one

2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one

Cat. No. B1260375
M. Wt: 231.29 g/mol
InChI Key: JLKPIOQFGACSJO-UHFFFAOYSA-N
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Description

2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one, also known as 2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one, is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one

InChI

InChI=1S/C13H17N3O/c1-8(2)12-11(13(17)9(3)14)10-6-4-5-7-16(10)15-12/h4-9H,14H2,1-3H3

InChI Key

JLKPIOQFGACSJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)N

synonyms

AV1013

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to one approach, therefore, the desired S-enantiomer of AV1013 is prepared by chiral resolution of the corresponding racemic mixture. As shown in FIG. 6, and described in the Example 1 below, synthesis of AV1013 involves several steps. The first step involves the synthesis of 2-chloro-nor-methylibudilast using either ibudilast (2-methyl-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one) or the corresponding 3-carboxylic acid (2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid, ibudilast acid) as the starting material. Thus, reacting ibudilast with an aqueous solution of a strong inorganic acid, for example, 50% aqueous sulfuric gave isopropylpyrazolo[1,5-a]pyridine (IPPP) following a loss of its 3-ring substituent (2-methyl-propan-1-one). Alternatively IPPP is obtained via the decarboxylation of 2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid under acidic conditions. See, Example 1, method 2, step 1.
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